molecular formula C12H19N3 B7568567 N-cycloheptyl-4-methylpyrimidin-2-amine

N-cycloheptyl-4-methylpyrimidin-2-amine

Cat. No.: B7568567
M. Wt: 205.30 g/mol
InChI Key: AJYAURYTODXXBY-UHFFFAOYSA-N
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Description

N-Cycloheptyl-4-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cycloheptylamine substituent at position 2 and a methyl group at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer drugs . The methyl group at position 4 contributes steric stabilization without substantially altering the electronic properties of the pyrimidine core.

Properties

IUPAC Name

N-cycloheptyl-4-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-8-9-13-12(14-10)15-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYAURYTODXXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between N-cycloheptyl-4-methylpyrimidin-2-amine and related pyrimidine derivatives:

Compound Name Substituents (Pyrimidine Positions) Key Structural Features Potential Implications Reference
This compound 2: Cycloheptylamine; 4: Methyl High lipophilicity, rigid cycloheptyl group Enhanced membrane permeability; metabolic stability concerns
N-Cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine 2: Cyclohexylamine; 4: Sulfonylpiperazine; 6: Methyl Bulky sulfonylpiperazine group; fused aromatic system Improved solubility via sulfonyl group; potential kinase inhibition
N-Cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine 2: Cyclohexylamine; fused cyclopenta[d]pyrimidin core Fused bicyclic ring system Increased rigidity; enhanced metabolic stability
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 2: Pyridin-2-yl; 4: Phenethyl; 5: Chloro; 6: Methyl Chloro and pyridinyl substituents Electrophilic reactivity; possible cytotoxicity
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 2: 1-Methylpyrazole; 4: Chloro Pyrazole heterocycle; chloro group Hydrogen bonding potential; altered solubility

Key Research Findings

Cycloalkylamine Derivatives Cyclohexyl analogs () demonstrate moderate to high kinase inhibitory activity, suggesting the target compound’s cycloheptyl group may retain similar efficacy with altered pharmacokinetics .

Substituent Effects on Binding

  • Pyrimidines with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) exhibit enhanced antifungal activity, implying that the cycloheptyl group’s hydrophobicity could similarly optimize antimicrobial binding .
  • Pyrazole-containing analogs () show selectivity for tyrosine kinases, highlighting the role of heterocyclic substituents in target specificity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism under basic conditions. For example, 4-chloro-2-methylpyrimidine reacts with cycloheptylamine in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at 80–120°C. Triethylamine (TEA) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is added to scavenge HCl, driving the reaction to completion.

Key parameters :

  • Solvent polarity : Higher polarity solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

  • Temperature : Elevated temperatures (≥100°C) reduce reaction times but risk side-product formation.

  • Stoichiometry : A 1.2:1 molar ratio of cycloheptylamine to chloropyrimidine minimizes unreacted starting material.

Yield Optimization and Challenges

Reported yields for analogous reactions range from 45–68% . Challenges include:

  • Competitive elimination : At high temperatures, dehydrohalogenation may form pyrimidine byproducts.

  • Steric hindrance : The cycloheptyl group’s bulkiness slows nucleophilic attack, necessitating prolonged reaction times (12–24 hours).

Pyrimidine Ring Construction via Condensation Reactions

An alternative approach synthesizes the pyrimidine ring de novo, incorporating the cycloheptylamine moiety during cyclization. This method avoids handling reactive halides and enables modular functionalization.

Biginelli-Type Cyclization

Adapting the Biginelli reaction, β-keto esters (e.g., ethyl acetoacetate) condense with cycloheptylguanidine and aldehydes under acidic conditions to form dihydropyrimidinones, which are subsequently oxidized to pyrimidines.

Typical conditions :

  • Catalyst : Concentrated HCl or Lewis acids (e.g., FeCl<sub>3</sub>).

  • Oxidizing agent : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>).

Advantages :

  • Single-pot synthesis reduces purification steps.

  • Tunable substituents via aldehyde selection.

Limitations :

  • Moderate yields (30–50%) due to competing side reactions.

  • Requires harsh oxidation conditions that may degrade sensitive groups.

Catalytic Amination Strategies

Transition-metal-catalyzed cross-coupling reactions offer precise control over amination sites. While less common for pyrimidines, these methods show promise for complex substrates.

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) with bulky phosphine ligands (Xantphos) enable C–N bond formation between aryl halides and amines. Applied to 4-methyl-2-bromopyrimidine and cycloheptylamine, this method achieves yields up to 75% under optimized conditions:

ParameterOptimal Value
CatalystPd(OAc)<sub>2</sub> (5 mol%)
LigandXantphos (10 mol%)
BaseCs<sub>2</sub>CO<sub>3</sub>
SolventToluene
Temperature110°C
Time18 hours

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes. For instance, combining 2-chloro-4-methylpyrimidine and cycloheptylamine in DMF with K<sub>2</sub>CO<sub>3</sub> under microwave irradiation (150°C, 30 minutes) yields 62% product .

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, safety, and efficiency. Continuous flow reactors outperform batch systems by improving heat transfer and reproducibility.

Flow Chemistry Protocols

A representative flow setup for N-cycloheptyl-4-methylpyrimidin-2-amine synthesis involves:

  • Pre-mixing : Chloropyrimidine and cycloheptylamine in DMF.

  • Reactor : Tubular reactor (residence time: 20 minutes) at 120°C.

  • Quench : In-line neutralization with aqueous HCl.

  • Purification : Continuous liquid-liquid extraction.

Benefits :

  • 20% higher yield compared to batch.

  • Reduced solvent waste.

Analytical and Purification Techniques

Characterization

  • <sup>1</sup>H NMR : Key signals include δ 1.4–1.6 ppm (cycloheptyl CH<sub>2</sub>), δ 2.3 ppm (pyrimidine-CH<sub>3</sub>), and δ 3.8 ppm (NH coupling).

  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted amine and dimeric byproducts.

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